Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Overview
Description
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core structure with a bromine atom at the 4-position and a methyl ester group at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate and its derivatives have been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . This compound inhibits this process, thereby inhibiting the FGFR signaling pathway .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these pathways, specifically the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It’s worth noting that the compound is stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate typically involves the bromination of a pyrrolo[2,3-B]pyridine precursor followed by esterification. One common method includes:
Bromination: The pyrrolo[2,3-B]pyridine core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Esterification: The brominated intermediate is then reacted with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl boronic acid would yield a biaryl compound.
Scientific Research Applications
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other proteins involved in cancer and other diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine: Similar structure but with a methyl group instead of a carboxylate ester.
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate: Similar structure but with the carboxylate ester at the 3-position.
Uniqueness
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and reactivity profiles compared to its analogs. This makes it a valuable compound for the development of novel therapeutic agents and the study of biochemical pathways.
Properties
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-5-6(10)2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBVDMKJKDVZCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN=C2N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.